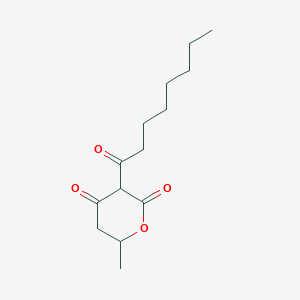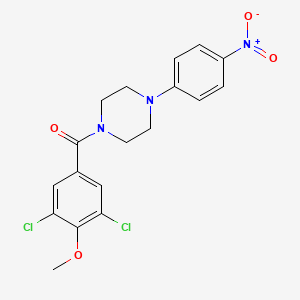
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine (DMNP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMNP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine exerts its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been reported to inhibit the activation of MAPKs, which are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine also has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not fully understood. Moreover, 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. One potential direction is to investigate the in vivo efficacy of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine in animal models of cancer and inflammation. Another direction is to study the pharmacokinetic properties of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, including its absorption, distribution, metabolism, and excretion. Furthermore, the development of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine derivatives with improved biological activity and pharmacokinetic properties could lead to the discovery of novel therapeutic agents.
Synthesemethoden
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine can be synthesized by the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 4-nitrophenylpiperazine in the presence of a base. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. The synthesis method of 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is relatively simple and can be carried out in a few steps, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. 1-(3,5-dichloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-27-17-15(19)10-12(11-16(17)20)18(24)22-8-6-21(7-9-22)13-2-4-14(5-3-13)23(25)26/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWMRVQNIHUXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)
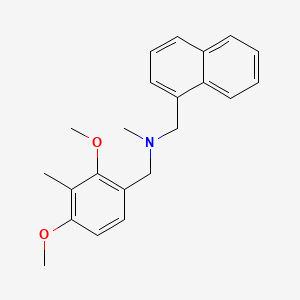
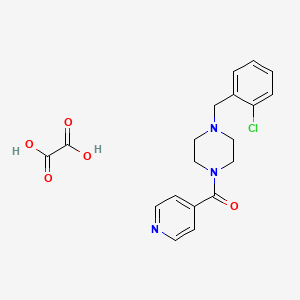
![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
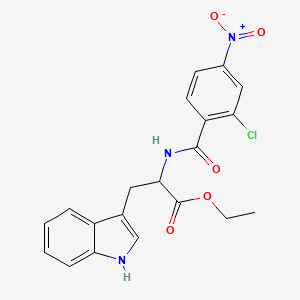
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
